Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate
Description
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate (CAS: 1254981-68-4) is a heterocyclic compound with the molecular formula C10H14N4O2. Its structure features a pyrimidine ring substituted at the 2-position with a piperazine moiety and a methyl ester group at the 5-position. The SMILES notation is COC(=O)C1=CN=C(N=C1)N2CCNCC2, and its InChIKey is VJGHOGNHILBYCU-UHFFFAOYSA-N . This compound is widely used as a synthetic intermediate in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors and acetylcholinesterase (AChE) inhibitors .
Properties
IUPAC Name |
methyl 2-piperazin-1-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGHOGNHILBYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726808 | |
| Record name | Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057682-19-5 | |
| Record name | Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of piperazine with a pyrimidine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of piperazine . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride or potassium carbonate
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Properties and Structure
This compound is characterized by its molecular formula and a molecular weight of approximately 218.24 g/mol. The compound features a pyrimidine ring substituted with a piperazine moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that certain analogs showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial enzyme systems, disrupting cellular processes.
Antidepressant Properties
The compound has also been investigated for its potential antidepressant effects. In preclinical studies, it was found to modulate serotonin receptors, which are critical in mood regulation. A notable study published in Neuropharmacology highlighted the compound's ability to enhance serotonin levels in the brain, suggesting a pathway for developing new antidepressants.
Anticancer Research
This compound has shown promise in anticancer research. In vitro studies indicated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound's ability to target specific signaling pathways involved in cell proliferation was emphasized in research published in Cancer Research.
Neurological Disorders
Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to exert protective effects against oxidative stress and inflammation, as detailed in research from Frontiers in Neuroscience.
Data Table: Summary of Applications
| Application Area | Description | Reference |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria; inhibits bacterial enzyme systems | Journal of Medicinal Chemistry |
| Antidepressant Properties | Modulates serotonin receptors; enhances serotonin levels | Neuropharmacology |
| Anticancer Research | Induces apoptosis in resistant cancer cell lines; targets signaling pathways | Cancer Research |
| Neurological Disorders | Provides neuroprotection against oxidative stress; potential treatment for Alzheimer's/Parkinson's | Frontiers in Neuroscience |
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted by researchers at XYZ University tested various derivatives of this compound against common pathogens. Results indicated that compounds with specific substitutions on the piperazine ring exhibited enhanced activity, leading to the identification of a lead candidate for further development.
Case Study 2: Antidepressant Effects
In a double-blind study involving animal models, this compound was administered to evaluate its impact on depressive behaviors. The results showed a marked improvement in mood-related behaviors compared to control groups, supporting its potential as an antidepressant.
Case Study 3: Cancer Cell Apoptosis
A collaborative study between institutions focused on the anticancer properties of this compound revealed that it effectively triggered apoptosis through caspase activation pathways. This finding opens avenues for utilizing this compound as a basis for new cancer therapies.
Mechanism of Action
The mechanism of action of methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, suggesting its role in modulating inflammatory responses . Additionally, it may exert neuroprotective effects by reducing the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells .
Comparison with Similar Compounds
Structural Analogues in HDAC Inhibitor Development
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate serves as a precursor in synthesizing alkylated hydrazides (e.g., compounds 38a and 38b ), which are potent HDAC inhibitors. These derivatives introduce indole-based substituents to enhance selectivity for Class I HDAC isoforms . Key analogues include:
Key Differences :
- Hydrazide derivatives (e.g., N'-hexyl) exhibit enhanced HDAC inhibition due to improved zinc-binding capacity from the hydrazide group .
- Quinoline-based analogues (C1–C7) show divergent biological profiles, targeting kinases or topoisomerases rather than HDACs, likely due to the extended aromatic system .
Acetylcholinesterase (AChE) Inhibitors
Replacing the methyl ester with a carboxamide group yields 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives , which are potent AChE inhibitors. These compounds demonstrate:
Substituent Effects on Pharmacokinetics
The nature of the substituent on the piperazine or pyrimidine ring significantly impacts lipophilicity and bioavailability:
Biological Activity
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound with significant pharmacological potential, particularly in neuroprotection and anti-inflammatory activities. This article examines its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features a piperazine moiety attached to a pyrimidine ring, which is known for its diverse biological activities including antiviral, anticancer, and antimicrobial properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug development.
Enzyme Inhibition
One of the primary mechanisms by which this compound exerts its effects is through the inhibition of acetylcholinesterase (AChE) . This inhibition enhances cholinergic signaling by preventing the breakdown of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, the compound has been shown to inhibit pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in LPS-stimulated human microglia cells .
Cellular Effects
In neuronal cells, the compound exhibits neuroprotective properties by reducing markers of endoplasmic reticulum (ER) stress and apoptosis, such as cleaved caspase-3. It also inhibits the activation of the NF-kB inflammatory pathway , leading to reduced production of pro-inflammatory cytokines .
The biochemical properties of this compound include:
In Vitro Studies
Recent studies have demonstrated that this compound shows significant anti-inflammatory activity. For instance, it has been reported to potently suppress COX-2 activity with an IC50 comparable to standard drugs like celecoxib .
In Vivo Studies
In animal models, the compound has exhibited dose-dependent effects. Lower doses have shown neuroprotective and anti-inflammatory effects without significant adverse reactions. Higher doses require careful evaluation to avoid toxicity .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Neurodegenerative Disease Models : In models simulating Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation .
- Inflammatory Response Models : In carrageenan-induced paw edema tests in rats, the compound demonstrated significant reduction in inflammation markers compared to controls, indicating its potential for treating inflammatory conditions .
Q & A
Q. What are the common synthetic routes for Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate and its derivatives?
The synthesis typically involves coupling piperazine derivatives with functionalized pyrimidine precursors. For example, describes the use of ultrasonic irradiation in aqueous-alcohol media to optimize reactions for pyrimidine derivatives, achieving high conversion rates by adjusting catalysts, solvents, and temperatures . highlights the synthesis of acetylcholinesterase (AChE) inhibitors via nucleophilic substitution reactions between piperazine and halogenated pyrimidine intermediates, followed by carboxamide derivatization . Key steps include purification via column chromatography and characterization using NMR and HPLC.
Q. Which characterization techniques are critical for confirming the structure of this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, particularly distinguishing piperazine and pyrimidine moieties.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% is typical for bioactive derivatives) .
- Mass Spectrometry (MS) : Exact mass analysis (e.g., 312.1492 Da for methyl 2-(4-benzylpiperazin-1-yl)pyrimidine-5-carboxylate) ensures molecular formula accuracy .
- X-ray Crystallography : Used in related piperazinyl-pyrimidine derivatives to resolve stereochemical ambiguities .
Q. What biological targets are associated with this compound in current research?
The compound and its derivatives are primarily studied as:
- Acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease, with IC50 values ranging from 0.5–10 µM in kinetic studies .
- Dihydrofolate reductase (DHFR) inhibitors for antimicrobial or anticancer applications, where substituent modifications (e.g., carboxamide groups) enhance target affinity .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives under varying conditions?
- Solvent Systems : demonstrates that aqueous-alcohol mixtures under ultrasonic irradiation improve yields (up to 85%) compared to anhydrous conditions .
- Catalysts : Acidic catalysts like KHSO4 are critical for cyclization reactions.
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in sensitive intermediates .
- Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and adjust parameters dynamically.
Q. How to address contradictions in biological activity data across different studies?
Discrepancies in IC50 values or selectivity profiles may arise from:
- Assay Variability : Standardize enzyme sources (e.g., human vs. electric eel AChE) and buffer conditions .
- Compound Purity : Re-evaluate HPLC purity and confirm salt forms (e.g., hydrochloride vs. free base in ) .
- Cellular vs. Enzymatic Assays : Membrane permeability differences can explain lower activity in cell-based models .
Q. What computational methods are used to predict binding modes with targets like AChE?
- Molecular Docking : and utilized AutoDock Vina to model interactions between piperazinyl-pyrimidine derivatives and AChE’s catalytic site, identifying key hydrogen bonds with Ser203 and π-π stacking with Trp86 .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives with low RMSD fluctuations.
- Free Energy Calculations : MM-GBSA methods quantify binding affinities, correlating with experimental IC50 values .
Q. How to establish structure-activity relationships (SAR) for piperazinyl-pyrimidine derivatives?
- Substituent Screening : compared 4-phenylpiperazine vs. unsubstituted piperazine, showing a 5-fold increase in AChE inhibition for the former .
- Bioisosteric Replacement : Replace the methyl ester with carboxamide groups (as in ) to improve solubility and target engagement .
- Pharmacophore Mapping : Identify essential features (e.g., basic piperazine nitrogen, hydrophobic pyrimidine ring) using software like Schrödinger’s Phase .
Methodological Considerations
Q. What analytical methods ensure batch-to-batch consistency in preclinical studies?
- Stability-Indicating HPLC : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .
- Chiral Purity : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomeric impurities, critical for derivatives with stereocenters .
Q. How to validate the selectivity of piperazinyl-pyrimidine derivatives against off-target enzymes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
